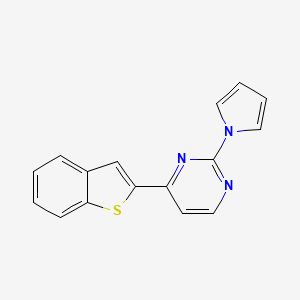

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a benzothiophene moiety linked to a pyrimidine ring, with a pyrrole substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One possible route could involve:

Formation of the benzothiophene core: Starting from a suitable thiophene derivative, a Friedel-Crafts acylation followed by cyclization can form the benzothiophene ring.

Pyrimidine ring construction: Using a condensation reaction between a suitable diketone and a guanidine derivative.

Pyrrole substitution:

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiophene moieties.

Reduction: Reduction reactions might target the pyrimidine ring or other unsaturated sites.

Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structural features to 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as CHK1 and CDK inhibitors . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against various cancer types.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. The benzothiophene moiety is known to interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro and in vivo . This suggests a promising avenue for treating chronic inflammatory diseases.

Neuroprotective Properties

Emerging studies indicate that pyrimidine derivatives may offer neuroprotective effects, possibly through modulation of neuroinflammatory responses or direct neuroprotection against oxidative stress . This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of related pyrimidine compounds, researchers synthesized several derivatives and tested them against cancer cell lines. The results demonstrated that certain substitutions on the pyrimidine ring significantly enhanced cytotoxicity, achieving IC50 values in the low micromolar range . These findings support the potential development of this compound as a lead compound for further optimization.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of similar compounds, revealing that they could inhibit the release of pro-inflammatory cytokines in macrophage cultures. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting that this compound may exert similar effects .

Data Tables

Mécanisme D'action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-benzothiophen-2-yl)pyrimidine: Lacks the pyrrole group, potentially altering its biological activity.

2-(1H-pyrrol-1-yl)pyrimidine: Lacks the benzothiophene moiety, which might affect its binding properties.

4-(1-benzothiophen-2-yl)-2-(methyl)pyrimidine: A methyl group instead of the pyrrole, which could change its reactivity and interactions.

Uniqueness

The combination of the benzothiophene, pyrimidine, and pyrrole groups in 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine might confer unique properties, such as enhanced binding affinity to certain biological targets or specific electronic characteristics.

Activité Biologique

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, a compound with the molecular formula C16H11N3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H11N3S

- Molecular Weight : 277.34 g/mol

- CAS Number : [Not provided]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pyrimidine core is often synthesized via cyclization reactions involving substituted pyrroles and benzothiophenes, which provide the necessary structural framework for biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including those similar to this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrrole derivatives showed superior anti-inflammatory effects compared to ibuprofen in rat models of paw edema induced by carrageenan . This suggests that the compound may possess similar or enhanced anti-inflammatory capabilities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to various structural features:

- Pyrimidine Core : Essential for engaging with biological targets.

- Benzothiophene Ring : Contributes to hydrophobic interactions and may enhance binding affinity.

- Pyrrole Substituent : Influences electron distribution and reactivity, potentially altering biological interactions.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrrole-containing compounds demonstrated that modifications at the benzothiophene position significantly influenced anti-inflammatory activity. Compound 17 from this series exhibited remarkable in vivo efficacy, suggesting that similar modifications could enhance the activity of this compound .

Case Study 2: Antibacterial Properties

In a comparative study of halogenated pyrimidines, several compounds were tested for their ability to inhibit biofilm formation. The findings indicated that structural variations could lead to substantial differences in efficacy against bacterial strains. While direct data on our compound is sparse, it is reasonable to hypothesize that its unique structure could yield similar results .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORDJYRKBMKEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.